Br-PEG12-OH
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Overview
Description
Bromo-PEG12-alcohol: (Br-PEG12-OH) is a compound that consists of a polyethylene glycol (PEG) chain with twelve ethylene glycol units, terminated with a bromine atom on one end and a hydroxyl group on the other. This compound is widely used in various fields due to its unique properties, such as high solubility in water and organic solvents, and its ability to form stable conjugates with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG12-OH typically involves the reaction of polyethylene glycol with a brominating agent. One common method is the reaction of PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to introduce the bromine atom at one end of the PEG chain. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Br-PEG12-OH can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or azides, forming new functionalized PEG derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), thiols (R-SH), and amines (R-NH2).
Major Products:
Substitution Reactions: The major products are PEG derivatives with new functional groups, such as PEG-azide, PEG-thiol, or PEG-amine.
Oxidation Reactions: The major products are PEG-aldehyde or PEG-carboxylic acid.
Scientific Research Applications
Chemistry: Br-PEG12-OH is used as a building block for the synthesis of various PEGylated compounds, which are important in the development of drug delivery systems and bioconjugates .
Biology: In biological research, this compound is used to modify proteins, peptides, and other biomolecules to improve their solubility, stability, and bioavailability .
Medicine: this compound is employed in the development of PEGylated drugs, which have enhanced pharmacokinetic properties, such as prolonged circulation time and reduced immunogenicity .
Industry: In industrial applications, this compound is used in the formulation of cosmetics, personal care products, and as a surfactant in various chemical processes .
Mechanism of Action
The mechanism by which Br-PEG12-OH exerts its effects is primarily through the formation of stable covalent bonds with other molecules. The bromine atom can be replaced by nucleophiles, allowing for the attachment of various functional groups to the PEG chain. This modification can alter the physical and chemical properties of the target molecules, such as increasing their solubility and stability.
Comparison with Similar Compounds
Br-PEG12-Br: A homobifunctional PEG linker with two bromine atoms, used for bioconjugation and PEGylation.
SC-PEG12-SC: A PEG derivative with two succinimidyl carbonate groups, used in medical research and drug delivery.
Uniqueness: Br-PEG12-OH is unique due to its monofunctional nature, with one reactive bromine atom and one hydroxyl group. This allows for selective modification of molecules, making it a versatile tool in various scientific and industrial applications.
Properties
CAS No. |
2098983-38-9 |
---|---|
Molecular Formula |
C24H49BrO12 |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H49BrO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-24H2 |
InChI Key |
UKQSFOOUHQIZJF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)O |
Origin of Product |
United States |
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